3,5-Dimethylisonicotinamide

Description

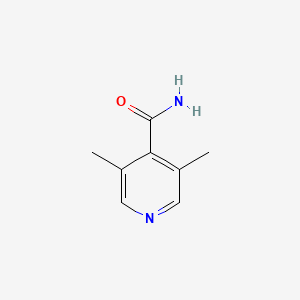

3,5-Dimethylisonicotinamide is a chemical compound with the molecular formula C8H10N2O. It belongs to the class of isonicotinamides, which are derivatives of isonicotinic acid. This compound is characterized by the presence of two methyl groups attached to the 3rd and 5th positions of the pyridine ring, along with an amide group at the 4th position. It is a white to yellow solid at room temperature and is used in various chemical and pharmaceutical applications .

Properties

IUPAC Name |

3,5-dimethylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-3-10-4-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFYKPPORYROSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665579 | |

| Record name | 3,5-Dimethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7584-14-7 | |

| Record name | 3,5-Dimethylpyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylisonicotinamide typically involves the reaction of 3,5-dimethylisonicotinic acid with ammonia or an amine under suitable conditions. One common method is the amidation reaction, where the carboxylic acid group of 3,5-dimethylisonicotinic acid is converted to an amide group using reagents such as thionyl chloride (SOCl2) followed by ammonia (NH3) or an amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale amidation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylisonicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, where the amide group or the methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or halides (Cl-, Br-) can be used under appropriate conditions.

Major Products Formed:

Oxidation: 3,5-Dimethylisonicotinic acid.

Reduction: this compound derivatives with reduced functional groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

SIRT Inhibition

DMINA is structurally related to nicotinamide and its derivatives, which are known to inhibit sirtuins—proteins involved in cellular regulation and aging. Recent studies have focused on the development of SIRT2 inhibitors based on nicotinamide scaffolds, including DMINA. These inhibitors have shown promise in treating neurodegenerative diseases and cancer by modulating cellular pathways associated with cell survival and apoptosis .

Table 1: SIRT2 Inhibitors Derived from Nicotinamide Scaffolds

| Compound Name | Structure Type | Inhibition Activity | Selectivity |

|---|---|---|---|

| DMINA | 3,5-Dimethylisonicotinamide | Potent | High |

| Compound A | 5-((3-Amidobenzyl)oxy)nicotinamide | Moderate | Moderate |

| Compound B | 2-Anilinobenzamide | Low | Low |

Antitumor Activity

Research has indicated that compounds similar to DMINA may exhibit antitumor properties by inhibiting SIRT1 deacetylase activity in cancer cells. A study demonstrated that nicotinamide derivatives could enhance the efficacy of chemotherapeutic agents like doxorubicin in breast cancer cell lines (MCF-7), suggesting a synergistic effect when used in combination therapies .

Table 2: Antitumor Efficacy of Nicotinamide Derivatives

| Compound Name | IC50 (μM) for MCF-7 Cells | Mechanism of Action |

|---|---|---|

| DMINA | TBD | SIRT1 inhibition |

| Doxorubicin | 0.17 | DNA intercalation |

| Taxol | 0.002 | Microtubule stabilization |

Cosmeceutical Uses

Nicotinamide and its derivatives, including DMINA, have been studied for their potential as cosmeceutical agents due to their ability to improve skin health. DMINA can help reduce oxidative stress and inflammation in skin cells, making it a candidate for formulations aimed at preventing skin aging and enhancing barrier function .

Table 3: Effects of Nicotinamide on Skin Health

| Study Focus | Result |

|---|---|

| UV Protection | Reduced DNA damage in keratinocytes |

| Anti-inflammatory Effects | Decreased IL-8 production in acne models |

| Skin Hydration | Improved hydration levels in clinical trials |

Neuroprotective Effects

DMINA's role as a neuroprotective agent has been explored through its effects on neuronal cell survival under stress conditions. Studies suggest that compounds like DMINA can mitigate oxidative damage in neuronal cells, potentially offering therapeutic strategies for neurodegenerative disorders .

Case Study: Neuroprotection in Animal Models

In a recent animal study, administration of DMINA resulted in significant reductions in markers of oxidative stress and improved cognitive function in models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 3,5-Dimethylisonicotinamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Isonicotinamide: An isomer with the amide group at the 4th position of the pyridine ring.

Nicotinamide: Another isomer with the amide group at the 3rd position of the pyridine ring.

3,5-Dimethylpyridine: A related compound with methyl groups at the 3rd and 5th positions but lacking the amide group.

Uniqueness: 3,5-Dimethylisonicotinamide is unique due to the presence of both methyl groups and the amide group, which confer specific chemical and biological properties. Its structure allows for unique interactions in chemical reactions and potential biological activities that are distinct from its isomers and related compounds .

Biological Activity

3,5-Dimethylisonicotinamide (DMINA) is a derivative of nicotinamide that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic disorders. This article provides a comprehensive review of the biological activity of DMINA, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a pyridine ring with two methyl groups at the 3 and 5 positions. Its structural formula can be represented as follows:

The molecular structure contributes to its interaction with biological systems, influencing its pharmacological properties.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic effects of DMINA on various cancer cell lines. For instance, a study comparing different nicotinamide derivatives showed that compounds similar to DMINA exhibited significant inhibitory effects on cancer cell proliferation. The IC50 values for these compounds ranged from 4.07 μg/mL to 26.87 μg/mL against various lung cancer cell lines (NCI-H460, A549, NCI-H1975) .

Table 1: Cytotoxic Effects of DMINA and Related Compounds

| Compound | Cell Line | IC50 (μg/mL) | Selectivity Index |

|---|---|---|---|

| DMINA | NCI-H460 | 4.07 ± 1.30 | High |

| A549 | 13.09 ± 2.45 | Moderate | |

| NCI-H1975 | 12.82 ± 1.59 | Moderate | |

| Control | 5-FU | - | - |

The selectivity index indicates that DMINA exhibits a higher cytotoxic effect on cancer cells compared to normal cells.

2. Metabolic Effects

DMINA has also been studied for its role in nicotinamide metabolism and its potential impact on NAD+ biosynthesis. In metabolic studies involving a patient with dysfunctional nicotinamide metabolism, it was observed that DMINA could enhance NAD+ production, thereby influencing cellular energy metabolism . This metabolic modulation may have implications for conditions related to energy deficiency.

Case Study: Nicotinamide Metabolism Dysfunction

In a notable case study involving a young male with an undiagnosed neurodegenerative disease, administration of nicotinamide (potentially including DMINA) led to improved NAD+ levels and metabolic profiles. The study indicated that DMINA could facilitate the conversion of NADH to NAD+, which is crucial for various cellular functions .

The mechanisms through which DMINA exerts its biological effects are multifaceted:

- Inhibition of Cancer Cell Proliferation : DMINA appears to induce apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

- Modulation of Metabolic Pathways : By enhancing NAD+ levels, DMINA may improve mitochondrial function and energy metabolism, potentially benefiting conditions characterized by metabolic dysregulation.

Potential Adverse Effects

While the therapeutic potential of DMINA is promising, it is essential to consider possible adverse effects associated with high doses of nicotinamide derivatives. Studies have reported various cellular responses to high concentrations, including DNA damage and increased oxidative stress . Therefore, careful dosing and monitoring are recommended in clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.